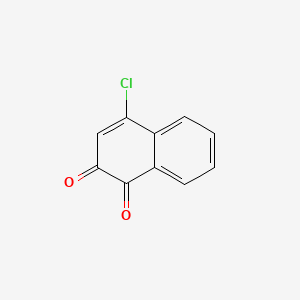

4-Chloronaphthalene-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUCWPGQCKMILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342496 | |

| Record name | 4-chloronaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6655-90-9 | |

| Record name | 4-chloronaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloronaphthalene-1,2-dione from 1-Chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthoquinones are a class of organic compounds that are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The targeted synthesis of substituted naphthoquinones is crucial for the development of new therapeutic agents. This technical guide provides a comprehensive overview of a proposed synthetic route for the preparation of 4-Chloronaphthalene-1,2-dione, a halogenated naphthoquinone, starting from the readily available 1-chloronaphthalene. This document details a plausible two-step synthetic pathway, including in-depth experimental protocols, mechanistic insights, and characterization data for the target compound. The proposed synthesis is grounded in established principles of organic chemistry and is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of Substituted Naphthoquinones

Naphthoquinones are bicyclic aromatic diones that form the core structure of many natural products and synthetic compounds with significant biological activity. Their ability to undergo redox cycling and generate reactive oxygen species, as well as to act as Michael acceptors, underpins their diverse pharmacological effects. The introduction of a halogen atom, such as chlorine, onto the naphthoquinone scaffold can significantly modulate the electronic properties and biological activity of the molecule, potentially leading to enhanced potency and selectivity. This compound is a promising scaffold for the development of novel therapeutic agents, and a reliable synthetic route to this compound is therefore highly desirable.

A Proposed Two-Step Synthesis of this compound

The direct oxidation of 1-chloronaphthalene to this compound presents significant challenges in terms of regioselectivity, with the potential for the formation of the isomeric 1,4-dione and other oxidation byproducts. A more controlled and reliable approach involves a two-step synthesis, proceeding through a 4-chloro-1,2-dihydroxynaphthalene intermediate. This strategy allows for the precise installation of the ortho-dihydroxy functionality, which can then be selectively oxidized to the desired 1,2-dione.

The proposed synthetic pathway is as follows:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-1,2-dihydroxynaphthalene

The regioselective introduction of two hydroxyl groups ortho to each other on the 1-chloronaphthalene ring is a key challenge. The directing effect of the chlorine atom in electrophilic aromatic substitution is ortho, para-directing. However, direct dihydroxylation is often difficult to control. A plausible approach involves an initial ortho-hydroxylation followed by a second hydroxylation.

Proposed Protocol:

Materials:

-

1-Chloronaphthalene

-

Fremy's Salt (Potassium nitrosodisulfonate)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-chloronaphthalene (1.63 g, 10 mmol) in 50 mL of tert-butanol.

-

In a separate beaker, prepare a solution of Fremy's salt (5.36 g, 20 mmol) and sodium dihydrogen phosphate (2.4 g, 20 mmol) in 100 mL of deionized water.

-

Cool the solution of 1-chloronaphthalene to 0 °C in an ice bath.

-

Slowly add the aqueous solution of Fremy's salt to the stirred solution of 1-chloronaphthalene over a period of 30 minutes. The reaction mixture will turn a deep purple color.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-chloro-1,2-dihydroxynaphthalene.

Causality Behind Experimental Choices:

-

Fremy's Salt: This reagent is a stable free radical known for the selective oxidation of phenols and aromatic amines to quinones. In this context, it is proposed to effect the ortho-hydroxylation of the aromatic ring.[1][2][3][4][5]

-

Phosphate Buffer: The reaction is buffered to maintain a slightly acidic to neutral pH, which is optimal for the stability and reactivity of Fremy's salt.[2]

-

tert-Butanol/Water Solvent System: This biphasic system allows for the dissolution of both the organic substrate and the inorganic oxidizing agent.

Step 2: Oxidation of 4-Chloro-1,2-dihydroxynaphthalene to this compound

The oxidation of the catechol intermediate to the corresponding ortho-quinone can be achieved using a variety of mild oxidizing agents. Salcomine, a cobalt(II) complex, is an effective catalyst for the aerobic oxidation of phenols and catechols.[6][7][8][9]

Proposed Protocol:

Materials:

-

4-Chloro-1,2-dihydroxynaphthalene

-

Salcomine (bis(salicylidene)ethylenediiminocobalt(II))

-

Dimethylformamide (DMF)

-

Oxygen (balloon or cylinder)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a 100 mL round-bottom flask, add 4-chloro-1,2-dihydroxynaphthalene (1.95 g, 10 mmol) and 50 mL of dimethylformamide.

-

Add a catalytic amount of Salcomine (e.g., 5 mol%, 0.16 g).

-

Stir the solution at room temperature and purge the flask with oxygen.

-

Maintain a positive pressure of oxygen using a balloon or by bubbling a gentle stream of oxygen through the solution.

-

Monitor the reaction by TLC until the starting material is no longer visible (typically 12-24 hours).

-

Upon completion, pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel using a hexane-ethyl acetate eluent system to yield pure this compound.

Causality Behind Experimental Choices:

-

Salcomine Catalyst: This complex reversibly binds molecular oxygen and catalyzes the oxidation of the catechol to the o-quinone under mild conditions, minimizing the risk of side reactions.[6][7][8][9]

-

Oxygen Atmosphere: Molecular oxygen serves as the terminal oxidant in this catalytic cycle.

-

DMF Solvent: Dimethylformamide is a polar aprotic solvent that is suitable for dissolving the substrate and the catalyst and is stable under the reaction conditions.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClO₂ | PubChem[10] |

| Molecular Weight | 192.60 g/mol | PubChem[10] |

| Appearance | Expected to be a colored solid | |

| Mass Spectrometry (EI) | m/z 192 (M⁺), 164, 129, 101, 75 | PubChem[10] |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm). The proton on the quinone ring will likely appear as a singlet, while the protons on the chlorinated aromatic ring will exhibit a complex splitting pattern.

-

¹³C NMR (CDCl₃, 100 MHz): Two carbonyl carbons are expected in the range of δ 170-185 ppm. The remaining eight aromatic carbons will appear in the region of δ 120-150 ppm.

-

Infrared (IR) Spectroscopy (KBr): Characteristic strong absorption bands for the C=O stretching vibrations of the dione are expected around 1650-1700 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mechanistic Rationale and Workflow Visualization

Mechanism of Ortho-Hydroxylation with Fremy's Salt

The reaction is believed to proceed via a radical mechanism. Fremy's salt abstracts a hydrogen atom from the aromatic ring, generating a radical cation intermediate. Subsequent reaction with water and further oxidation leads to the diol.

Caption: Proposed mechanism for the ortho-dihydroxylation of 1-chloronaphthalene.

Catalytic Cycle of Salcomine Oxidation

The Salcomine-catalyzed oxidation involves the formation of a cobalt-oxygen adduct which then oxidizes the catechol substrate.

Caption: Catalytic cycle for the oxidation of the diol by Salcomine.

Safety Considerations

-

1-Chloronaphthalene: This compound is harmful if swallowed and is toxic to aquatic life.[11][12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Fremy's Salt: This is a strong oxidizing agent and can be explosive in the solid state.[2][3] It should be handled with care, and contact with combustible materials should be avoided.

-

Salcomine: While not acutely toxic, cobalt compounds should be handled with care.

-

Solvents: Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive hazard. All solvents should be handled in a fume hood.

Conclusion

This technical guide outlines a plausible and scientifically sound two-step synthetic route for the preparation of this compound from 1-chloronaphthalene. By employing a regioselective ortho-dihydroxylation followed by a mild catalytic oxidation, this proposed pathway offers a controlled method for accessing this valuable substituted naphthoquinone. The detailed experimental protocols, mechanistic insights, and characterization data provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel bioactive molecules for drug discovery and development.

References

-

Chemistry LibreTexts. (2023). Oxidation of Quinones. Retrieved from [Link]

- Vogt, L. H., Jr., Wirth, J. G., & Finkbeiner, H. L. (1969). Salcomine‐catalyzed oxidations of some phenols: A new method for the preparation of a number of para‐benzoquinones. The Journal of Organic Chemistry, 34(1), 273-279.

-

Ovid. (n.d.). Redox chemistry of 1,2-dihydroxynaphthalene,.... Retrieved from [Link]

-

Wikipedia. (2023). Frémy's salt. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Oxidation with the nitrosodisulfonate radical. i. preparation and use of. Retrieved from [Link]

-

ResearchGate. (2001). (PDF) Initial reactions in the oxidation of 1,2-dihydronaphthalene by Sphingomonas yanoikuyae strains. Retrieved from [Link]

-

National Institutes of Health. (2014). Oxidative phenylamination of 5-substituted 1-hydroxynaphthalenes to N-phenyl-1,4-naphthoquinone monoimines by air and light “on water”. Retrieved from [Link]

-

Wikipedia. (2023). 1,2-dihydroxynaphthalene dioxygenase. Retrieved from [Link]

-

National Institutes of Health. (2004). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX). Retrieved from [Link]

-

National Institutes of Health. (2016). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Retrieved from [Link]

-

ScienceDirect. (1971). OXIDATIONS WITH POTASSIUM NITROSODISULFONATE (FREMY'S RADICAL). THE TEUBER REACTION. Retrieved from [Link]

-

Semantic Scholar. (1971). Oxidations with potassium nitrosodisulfonate (Fremy's radical). Teuber reaction.. Retrieved from [Link]

-

ResearchGate. (2024). Different approaches for regioselective naphthalene functionalization.. Retrieved from [Link]

-

National Institutes of Health. (2015). Fremy's Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 4-chloro-chalcone derivatives. Reaction conditions: (i) Methanol, aq. NaOH, rt.. Retrieved from [Link]

-

Wikipedia. (2023). 1-Chloronaphthalene. Retrieved from [Link]

-

ResearchGate. (2021). Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. Retrieved from [Link]

- Google Patents. (n.d.). JP2017121203A - Production method of dihydroxy naphthalene.

-

PubChem. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

Sources

- 1. Frémy's salt - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Oxidations with potassium nitrosodisulfonate (Fremy's radical). Teuber reaction. | Semantic Scholar [semanticscholar.org]

- 5. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C10H5ClO2 | CID 582391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 12. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloronaphthalene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloronaphthalene-1,2-dione (4-Cl-1,2-NQD), a halogenated naphthoquinone of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental context and the scientific rationale that underpins the characterization of this molecule.

Introduction: The Significance of this compound

Naphthoquinones are a class of organic compounds derived from naphthalene and are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of a chlorine atom to the naphthoquinone scaffold, as in this compound, can significantly modulate its electronic properties, reactivity, and biological profile. A thorough understanding of its physicochemical characteristics is paramount for its application in drug design, enabling predictions of its behavior in biological systems and guiding the development of analytical methods for its detection and quantification.

This guide will delve into the structural and physicochemical parameters of this compound, providing both available data and outlining the established experimental protocols for their determination.

Molecular Structure and Identification

The foundational aspect of understanding any chemical compound is its molecular structure. This compound is a tricyclic aromatic compound with the molecular formula C₁₀H₅ClO₂.[1]

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 6655-90-9[1]

-

Synonyms: 4-Chloro-[1][2]naphthoquinone, 4-Chloro-1,2-naphthoquinone[1]

The structure consists of a naphthalene ring system substituted with two ketone groups at the 1 and 2 positions, and a chlorine atom at the 4 position. The presence of the electron-withdrawing chlorine atom and the dione system significantly influences the electron distribution within the aromatic rings, impacting its reactivity and spectroscopic properties.

Core Physicochemical Properties

A quantitative understanding of a molecule's physical and chemical properties is essential for its handling, formulation, and application.

| Property | Value | Source |

| Molecular Weight | 192.60 g/mol | PubChem (Computed)[1] |

| Boiling Point | 320.1 °C at 760 mmHg | CROCHEM (Supplier)[2] |

| Density | 1.42 g/cm³ | CROCHEM (Supplier)[2] |

| Melting Point | Not Available | - |

| Water Solubility | Not Available | - |

| LogP (XLogP3) | 1.8 | PubChem (Computed)[1] |

Expert Insights: The computed LogP value of 1.8 suggests that this compound has moderate lipophilicity. This is a critical parameter in drug development, as it influences membrane permeability and absorption. The lack of experimental data for melting point and water solubility highlights a significant gap in the current knowledge base for this compound and underscores the need for further experimental characterization. The relatively high boiling point is consistent with a planar, aromatic molecule of its molecular weight.

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-chloro-1-naphthol in a suitable solvent system, such as a mixture of acetone and water or acetic acid.

-

Oxidation: To the stirred solution, add an oxidizing agent. A common and effective reagent for the synthesis of o-quinones from phenols is Fremy's salt (potassium nitrosodisulfonate). The reaction is typically carried out at or slightly above room temperature and is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the reaction mixture is quenched, typically with water. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices: The choice of Fremy's salt as the oxidizing agent is based on its known selectivity for the oxidation of phenols to quinones under mild conditions. The solvent system is chosen to ensure the solubility of both the starting material and the oxidizing agent. Purification by chromatography is a standard and effective method for separating the desired product from any unreacted starting material or byproducts.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not available in the searched literature, predicted chemical shifts can be inferred based on the analysis of related naphthoquinone structures.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the chlorinated ring will be influenced by the electron-withdrawing effects of the chlorine atom and the dione system. The protons on the other aromatic ring will exhibit a more typical naphthalene-like splitting pattern.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the dione system, typically in the range of 170-185 ppm. The remaining aromatic carbons will appear in the region of 120-150 ppm. The carbon atom attached to the chlorine will show a characteristic chemical shift.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra with the aid of 2D NMR techniques such as COSY, HSQC, and HMBC.

Caption: General workflow for NMR-based structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthoquinones.

Expected UV-Vis Spectral Features:

Naphthoquinones typically exhibit multiple absorption bands in the UV-Vis region. For this compound, one would expect to see π → π* transitions at shorter wavelengths (in the UV region) and a weaker n → π* transition at a longer wavelength (in the visible or near-UV region), which is responsible for the characteristic color of quinones. The presence of the chlorine substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent 1,2-naphthoquinone.

Experimental Protocol for UV-Vis Analysis:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration would be in the micromolar range.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each band.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione system, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands will include C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹) and the C-Cl stretching vibration (typically in the fingerprint region below 1000 cm⁻¹).

Experimental Protocol for IR Analysis:

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film from a solution.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Assign the major absorption bands to the corresponding functional groups.

Reactivity Profile

The reactivity of this compound is governed by the electrophilic nature of the quinone ring and the presence of the chlorine substituent.

-

Nucleophilic Addition: The quinone system is susceptible to nucleophilic attack, particularly Michael-type additions. The position of the chlorine atom will influence the regioselectivity of such reactions.

-

Redox Chemistry: Naphthoquinones are redox-active molecules and can undergo one- or two-electron reduction to form semiquinone radical anions and hydroquinones, respectively. This property is central to their biological activity and their application in materials science.

-

Diels-Alder Reactions: The double bond in the quinone ring can act as a dienophile in Diels-Alder reactions, providing a route to more complex polycyclic structures.

Conclusion and Future Directions

This compound is a molecule with significant potential in various scientific fields. This guide has synthesized the available information on its physicochemical properties and outlined the necessary experimental protocols for its thorough characterization. The notable lack of experimental data for key parameters such as melting point and solubility highlights a critical need for further research to fully unlock the potential of this compound. Future work should focus on the experimental determination of these missing properties, as well as a more detailed investigation of its reactivity and biological activity.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation and Characterization of 4-Chloronaphthalene-1,2-dione

Preamble: The Significance of the Naphthoquinone Scaffold

Naphthoquinones are a class of bicyclic aromatic diones that represent a cornerstone in the field of medicinal chemistry and natural products.[1][2] Found widely in nature, these compounds are renowned for their diverse and potent biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[1][3][4][5] The 1,4-naphthoquinone core, for instance, is present in clinically used anticancer drugs like doxorubicin.[4][5] The isomeric 1,2-naphthoquinones, while less common, exhibit distinct physicochemical and pharmacological profiles that make them compelling targets for investigation.[5]

The introduction of a halogen, such as chlorine, onto the naphthoquinone scaffold can significantly modulate its electronic properties, reactivity, and biological efficacy.[6] This guide focuses specifically on 4-Chloronaphthalene-1,2-dione (CAS No: 6655-90-9), a molecule of interest for its potential as a pharmacophore.[7] We will provide a comprehensive overview of the integrated analytical methodologies required for its unambiguous structural elucidation and characterization, offering insights grounded in established scientific principles for professionals engaged in drug discovery and development.

Synthetic Strategy: Accessing the Core Scaffold

While numerous methods exist for the synthesis of substituted naphthoquinones, a common and effective strategy involves the modification of a pre-existing naphthalene core. The synthesis of this compound can be conceptualized through a generalized pathway involving the selective oxidation and chlorination of a suitable naphthalene precursor.

A plausible approach begins with 1-naphthol, which is first oxidized to form naphthalene-1,2-dione. This step often employs oxidizing agents that can selectively introduce the ortho-dione functionality. Subsequent electrophilic chlorination can then introduce the chlorine atom at the C4 position. The regioselectivity of this step is governed by the directing effects of the existing carbonyl groups.

Caption: Conceptual workflow for the synthesis of this compound.

Comprehensive Structural Elucidation

Confirming the identity and structure of the synthesized molecule is paramount. This requires a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Expertise & Causality: Mass spectrometry is the first line of analytical inquiry, as it provides the molecular weight and, with high resolution, the elemental formula of the target compound. Its role is to confirm that the reaction has produced a product of the expected mass. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.

Self-Validating Protocol:

-

Sample Preparation: Dissolve a minute quantity (~0.1 mg/mL) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap system, for accurate mass measurement.[8] Direct infusion via an electrospray ionization (ESI) source is a common method. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode. The molecular formula C₁₀H₅ClO₂ dictates an exact mass of 191.9978 Da.[7]

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M]⁻).

-

Crucially, observe the isotopic pattern for chlorine: there should be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. This pattern is a definitive indicator of the presence of a single chlorine atom.

-

Analyze fragmentation patterns to provide further structural clues. For instance, the loss of a carbonyl group (CO, 28 Da) or the chlorine atom (Cl, 35/37 Da) are common fragmentation pathways.

-

Data Presentation: Mass Spectrometry for this compound

| Property | Expected Value / Observation | Source |

| Molecular Formula | C₁₀H₅ClO₂ | PubChem[7] |

| Molecular Weight | 192.60 g/mol | PubChem[7] |

| Exact Mass | 191.9978 Da | PubChem[7] |

| Key GC-MS Fragments (m/z) | 192 ([M]⁺), 129 | PubChem[7] |

| Isotopic Signature | Presence of [M]⁺ and [M+2]⁺ peaks in ~3:1 intensity ratio. | Theoretical |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbons. The combination allows for a complete assignment of the molecule's connectivity.[9][10]

¹H NMR Analysis:

-

Prediction: The structure contains five aromatic protons in distinct chemical environments. We anticipate five signals in the aromatic region of the spectrum (typically 7.0-8.5 ppm).

-

Causality: The protons on the chlorinated quinone ring (H-3) and the adjacent aromatic ring (H-5, H-8) will be significantly influenced by the electron-withdrawing effects of the carbonyl and chloro groups, causing them to resonate at a lower field (higher ppm) compared to the other protons. Splitting patterns (e.g., doublets, triplets) will arise from spin-spin coupling with neighboring protons, providing direct evidence of which protons are adjacent to one another.

¹³C NMR Analysis:

-

Prediction: The molecule has ten carbon atoms, all of which are chemically non-equivalent, leading to ten distinct signals.

-

Causality: The chemical shifts are highly informative. The two carbonyl carbons (C-1, C-2) will be the most deshielded, appearing far downfield (typically >170 ppm). The carbon directly bonded to the chlorine atom (C-4) will also be downfield-shifted. The remaining seven sp²-hybridized carbons of the aromatic system will appear in the 120-150 ppm range.[11]

Self-Validating Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.[11] This technique simplifies the spectrum to single lines for each carbon, increasing sensitivity. Longer acquisition times are often necessary due to the low natural abundance of the ¹³C isotope.[11]

-

2D NMR (Validation): For unambiguous assignment, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation).[12] A COSY spectrum will confirm which protons are coupled, while an HMBC spectrum will reveal correlations between protons and carbons that are 2-3 bonds away, locking in the final structure.

Data Presentation: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹³C | > 175 | Singlet | Two signals expected for C1 and C2 carbonyls. |

| ¹³C | 120 - 150 | Singlet | Eight signals expected for the remaining aromatic and vinyl carbons. C4 will be shifted by chlorine. |

| ¹H | 7.5 - 8.5 | Multiplets | Five distinct signals expected for the five aromatic protons. |

(Note: These are predicted values based on chemical principles. Actual experimental values are required for confirmation.)

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FTIR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule.[10][13] It works on the principle that chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate (stretch, bend). The resulting spectrum is a molecular fingerprint, confirming the presence of key groups like carbonyls and aromatic rings.

Self-Validating Protocol:

-

Sample Preparation: Prepare the sample by either mixing a small amount with potassium bromide (KBr) and pressing it into a transparent pellet, or by dissolving the compound in a volatile solvent and depositing a thin film on a salt plate (e.g., NaCl).

-

Background Scan: First, run a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic C-H |

| ~1670-1700 | C=O Stretch (Strong) | α,β-Unsaturated Ketone |

| ~1550-1600 | C=C Stretch | Aromatic Ring |

| ~600-800 | C-Cl Stretch | Aryl Halide |

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: When a definitive, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[14] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique moves beyond connectivity to provide an exact spatial map of the molecule.

Self-Validating Protocol:

-

Crystallization: This is often the most challenging step.[14] Grow a high-quality single crystal of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.

-

Refinement: The atomic positions are refined to best fit the experimental electron density map, resulting in a final, highly accurate molecular structure.[14]

Expected Structural Features:

-

The naphthalene ring system will be largely planar, though the quinone ring may exhibit a slight envelope conformation.[15]

-

The C=O bond lengths will be characteristic of ketones.

-

The C-Cl bond length and the bond angles around the chlorinated ring will provide insight into the electronic and steric effects of the substituents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.org.co [scielo.org.co]

- 4. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. This compound | C10H5ClO2 | CID 582391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 9. COMPARISION BETWEEN 1 H & 13 C NMR | PPTX [slideshare.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Previous spectra [qorganica.qui.uam.es]

- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 13. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-Chloronaphthalene-1,2-dione: A Technical Guide for Researchers

This guide provides an in-depth analysis of the key spectroscopic data for the characterization of 4-Chloronaphthalene-1,2-dione (CAS 6655-90-9), a valuable chemical intermediate. As researchers and professionals in drug development and materials science, a foundational understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide the necessary empirical data to confirm identity, purity, and structural integrity. This document moves beyond a simple recitation of data, offering insights into the interpretation of these spectra, grounded in established chemical principles and field experience.

Molecular Structure and Overview

This compound is a halogenated ortho-quinone derivative of naphthalene. Its chemical formula is C₁₀H₅ClO₂ with a molecular weight of approximately 192.60 g/mol .[1] The ortho-dione arrangement, in contrast to the more common 1,4-dione isomer, imparts distinct reactivity and spectroscopic characteristics that are crucial for unambiguous identification.

The numbering of the naphthalene ring system is critical for the correct assignment of spectroscopic signals. The diagram below illustrates the standard IUPAC numbering for this molecule, which will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), provides a definitive signature in the mass spectrum.

Expected Mass Spectrum Data

| m/z (relative abundance) | Assignment | Isotopic Peak (m/z) | Notes |

| 192 (Base Peak) | [M]⁺ (Molecular Ion, ³⁵Cl) | 194 | The M+2 peak should be ~33% of the M⁺ peak, confirming one Cl atom.[2] |

| 164 | [M - CO]⁺ | 166 | Loss of a carbonyl group, a common fragmentation for quinones. |

| 156 | [M - 2CO]⁺ | 158 | Sequential loss of the second carbonyl group. |

| 128 | [M - 2CO - Cl]⁺ or [M - CO - HCl]⁺ | - | Loss of chlorine radical or hydrogen chloride. |

| 100 | [C₈H₄]⁺ | - | Further fragmentation of the naphthalene core. |

Note: This data is synthesized based on known fragmentation patterns and the presence of a GC-MS spectrum in the NIST database.[1]

Interpretation and Mechanistic Insights

The mass spectrum of this compound is expected to be dominated by the molecular ion peak [M]⁺ at m/z 192 (for the ³⁵Cl isotope). The corresponding [M+2]⁺ peak at m/z 194, with an intensity of approximately one-third of the molecular ion, is a clear indicator of a monochlorinated compound.[2]

A key fragmentation pathway for quinones is the sequential loss of carbon monoxide (CO) molecules (m/z = 28).[3][4] We anticipate observing significant peaks at m/z 164 ([M-CO]⁺) and m/z 156 ([M-2CO]⁺). Subsequent fragmentation would likely involve the loss of the chlorine atom (as Cl·) or hydrogen chloride (HCl), leading to ions in the lower mass range.

It is noteworthy that some studies on 1,2-naphthoquinones have reported evidence of chemical reduction within the mass spectrometer's ion source, which can complicate spectral interpretation.[5] Researchers should be aware of the potential for unexpected peaks corresponding to reduced species.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Acquire data in full scan mode to observe all fragment ions.

-

Infrared (IR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most diagnostic signals are the carbonyl (C=O) stretching vibrations.

Characteristic IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3080 - 3050 | Medium | C-H Stretch (Aromatic) | Characteristic of sp² C-H bonds on the naphthalene ring.[6][7] |

| ~1680 - 1660 | Strong | C=O Stretch (Carbonyl) | The key diagnostic region for ortho-quinones. Often appears as a strong, sharp band.[8][9] The frequency is influenced by conjugation. |

| ~1600 - 1580 | Strong | C=C Stretch (Aromatic Ring) | In-plane stretching vibrations of the naphthalene core.[6][10] |

| ~1300 - 1200 | Medium | C-C Stretch | Skeletal vibrations of the ring structure. |

| ~850 - 750 | Strong | C-H Bend (Aromatic oop) | Out-of-plane ("oop") bending patterns are indicative of the substitution on the aromatic ring. |

| ~780 - 740 | Medium | C-Cl Stretch | The carbon-chlorine stretch is often found in this region but can be weak and overlap with other bands.[7][11] |

Interpretation and Mechanistic Insights

The IR spectrum of an ortho-quinone is distinct from its para-quinone isomer, primarily in the carbonyl region. While para-quinones often show a single, intense C=O stretching band, ortho-quinones can exhibit two bands or a broadened band due to the vibrational coupling of the adjacent carbonyl groups.[8][12] For this compound, a very strong absorption is expected in the 1680-1660 cm⁻¹ range.[9] The electron-withdrawing effect of the chlorine atom and the extended conjugation of the naphthalene system both influence the exact position of this band.

The aromatic region will be characterized by C=C stretching vibrations around 1600-1580 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.[13] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including C-C skeletal vibrations and C-H bending modes, which are unique to the molecule's overall structure.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Gently grind 1-2 mg of the solid this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-150 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet-pressing die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in transmittance or absorbance mode after automatic background subtraction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the naphthalene ring system.

| Atom # | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Assignment |

| H-3 | ~7.25 | s | - | Vinylic H |

| H-8 | ~8.05 | d | ~7.8 | Aromatic H |

| H-5 | ~7.90 | d | ~7.8 | Aromatic H |

| H-6 | ~7.70 | t | ~7.5 | Aromatic H |

| H-7 | ~7.80 | t | ~7.5 | Aromatic H |

Interpretation: The most downfield signals are typically those protons peri to a carbonyl group (H-8). The proton on the quinone ring (H-3) is expected to appear as a singlet. The remaining protons on the benzene ring (H-5, H-6, H-7) will form a complex splitting pattern characteristic of a multi-substituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show all 10 carbon signals.

| Atom # | Predicted δ (ppm) | Assignment | Notes |

| C-1 | ~178.5 | Carbonyl (C=O) | Carbonyl carbons are highly deshielded and appear far downfield.[15][16] |

| C-2 | ~179.8 | Carbonyl (C=O) | |

| C-4 | ~145.0 | C-Cl | Carbon attached to chlorine is deshielded. |

| C-3 | ~125.0 | Vinylic CH | |

| C-8a | ~131.0 | Quaternary C (bridgehead) | |

| C-4a | ~130.5 | Quaternary C (bridgehead) | |

| C-8 | ~135.0 | Aromatic CH | |

| C-5 | ~128.0 | Aromatic CH | |

| C-6 | ~129.5 | Aromatic CH | |

| C-7 | ~134.0 | Aromatic CH |

Interpretation: The two carbonyl carbons (C-1, C-2) are the most downfield signals, expected well above 175 ppm. The carbon bearing the chlorine atom (C-4) will also be significantly downfield. The remaining eight carbons comprise the aromatic and vinylic signals, with the two quaternary bridgehead carbons (C-4a, C-8a) typically showing lower intensity in a standard proton-decoupled experiment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30° pulse angle and a relaxation delay of at least 2 seconds.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, especially for quaternary carbons.

-

Summary

The structural confirmation of this compound is reliably achieved through a combination of spectroscopic methods. Mass spectrometry confirms the molecular weight and the presence of a single chlorine atom via the characteristic M⁺/[M+2]⁺ isotopic pattern. Infrared spectroscopy provides definitive evidence of the ortho-quinone functionality through strong carbonyl absorptions around 1680-1660 cm⁻¹. Finally, ¹H and ¹³C NMR spectroscopy, even when using predicted values in the absence of experimental data, offers a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of all atoms in the molecule. This comprehensive spectroscopic profile serves as a crucial reference for quality control, reaction monitoring, and further research involving this compound.

References

-

Bowie, J. H., & Cameron, D. W. (1966). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Journal of the Chemical Society B: Physical Organic, 684-688. Available at: [Link]

-

Fuson, N., Josien, M. L., & Shelton, E. M. (1954). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in a Group of Ortho and Para Quinones. The Journal of Chemical Physics, 22(8), 1410-1416. Available at: [Link]

-

Smith, B. C. (2016). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

Kim, J., Kim, T., & Cho, M. (2007). Characterizing Anharmonic Vibrational Modes of Quinones with Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry B, 111(20), 5764-5773. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038404). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582391, this compound. PubChem. Available at: [Link]

-

Savić, N. D., et al. (2018). Combined Theoretical and Experimental Study of Nordihydroguaiaretic Acid. ResearchGate. Available at: [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]

-

Argyropoulos, D. S., & Heitner, C. (1994). IR spectra of quinones. ResearchGate. Available at: [Link]

-

da Silva, A. B. F., et al. (2009). Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation. ResearchGate. Available at: [Link]

-

Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. Available at: [Link]

-

da Silva, J. H., et al. (2006). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(9), 1219-25. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Available at: [Link]

-

TJCHEMI. (n.d.). CAS 25155-30-0 Sodium Dodecyl Benzene Sulfonate SDBS / LABSNa /LAS. Available at: [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Green-Mountain Chem. (n.d.). Sodium Dodecyl Benzene Sulphonate (SDBS) CAS# 25155-30-0. Available at: [Link]

-

Simagchem. (n.d.). China Sodium Dodecyl Benzene Sulfonate (SDBS) Manufacturers and Suppliers. Available at: [Link]

-

Henan Surface Chemical Industry Co Ltd. (n.d.). Sodium Dodecyl Benzene Sulfonate (SDBS, CAS No. 25155-30-0). Available at: [Link]

-

University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

Henan Surface Chemical Industry Co Ltd. (n.d.). Sodium Dodecylbenzene Sulfonate 70%, 80%, 90% (SDBS Powder). Available at: [Link]

-

LibreTexts Chemistry. (2020). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-chloro-. NIST Chemistry WebBook. Available at: [Link]

-

El-Gendy, A. A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. Available at: [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. Available at: [Link]

-

NICODOM Ltd. (2012). IS NIR Spectra. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2-dihydro-. NIST Chemistry WebBook. Available at: [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. This compound | C10H5ClO2 | CID 582391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. whitman.edu [whitman.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterizing Anharmonic Vibrational Modes of Quinones with Two-Dimensional Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. Visualizer loader [nmrdb.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. organicchemistrydata.org [organicchemistrydata.org]

Introduction: The Significance of 4-Chloronaphthalene-1,2-dione

An In-depth Technical Guide to Quantum Chemical Calculations for 4-Chloronaphthalene-1,2-dione

This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations for this compound. It is designed for researchers, scientists, and professionals in drug development who are interested in the application of computational chemistry to understand and predict the behavior of pharmacologically relevant molecules.

This compound is a halogenated naphthoquinone derivative. The naphthoquinone scaffold is a common motif in a wide array of natural products and synthetic compounds with significant biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of a chlorine atom at the 4-position can significantly modulate the electronic properties and reactivity of the quinone system, making it a molecule of interest for further investigation and potential drug development.

Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. By employing these in silico methods, we can gain insights that are often difficult or impossible to obtain through experimental means alone. This guide will walk you through the theoretical underpinnings and practical application of these methods.

Part 1: Theoretical Framework for Quantum Chemical Calculations

The choice of a computational method is a critical first step that dictates the accuracy and computational cost of the study. For a molecule like this compound, a balance between these two factors is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for quantum chemical calculations in chemistry and materials science. Unlike traditional wave-function based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a remarkable combination of accuracy and computational efficiency.

For our study of this compound, we will employ DFT for geometry optimization and the calculation of various molecular properties. The choice of the functional is crucial. The B3LYP functional, a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, has been shown to provide reliable results for a wide range of organic molecules and is a suitable starting point.

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation. For a molecule containing a chlorine atom, it is imperative to use a basis set that can adequately describe the polarization of the electron density around this electronegative atom. The 6-31G(d,p) basis set, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), is a good choice for initial calculations. For higher accuracy, one might consider larger basis sets such as 6-311+G(2d,p) or the aug-cc-pVDZ basis set.

Part 2: A Step-by-Step Protocol for Quantum Chemical Calculations

This section provides a detailed workflow for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Input and Pre-optimization

The first step is to build the 3D structure of this compound. This can be done using a molecular modeling software such as Avogadro, ChemDraw, or GaussView. It is good practice to perform a preliminary geometry optimization using a computationally less expensive method like molecular mechanics (e.g., with the MMFF94 force field) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively moving the atoms until a minimum on the potential energy surface is reached.

Protocol for Geometry Optimization:

-

Software Input: Create an input file for the quantum chemistry software.

-

Method Specification: Specify the DFT method (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p)).

-

Calculation Type: Set the calculation type to "Opt" or "Optimize".

-

Convergence Criteria: Use the default convergence criteria for the geometry optimization.

-

Execution: Run the calculation.

Step 3: Frequency Analysis

A frequency calculation should always follow a successful geometry optimization to confirm that the obtained structure corresponds to a true minimum on the potential energy surface. A true minimum will have no imaginary frequencies. The frequency calculation also provides valuable information about the vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.

Protocol for Frequency Analysis:

-

Software Input: Use the optimized geometry from the previous step.

-

Method Specification: Use the same method and basis set as in the geometry optimization.

-

Calculation Type: Set the calculation type to "Freq" or "Frequency".

-

Execution: Run the calculation.

Computational Workflow Diagram

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloronaphthalene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 4-Chloronaphthalene-1,2-dione. In the absence of extensive direct literature on this specific compound, this document synthesizes information from analogous chemical structures, including naphthoquinones and chloroaromatic compounds, to present a predictive and methodological framework. The content herein is intended to guide researchers in designing and interpreting experiments to rigorously characterize the thermal properties of this compound.

Introduction: The Significance of this compound in Modern Research

Naphthoquinones are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities and electrochemical properties. The introduction of a chlorine substituent to the naphthalene-1,2-dione core, as in this compound, can significantly modulate its reactivity, bioavailability, and metabolic stability. Understanding the thermal stability of this compound is paramount for its practical application, influencing everything from storage conditions and shelf-life to its behavior in biological systems and potential for forming degradation products.

This guide will delve into the theoretical underpinnings of its stability, hypothesized decomposition pathways, and the state-of-the-art methodologies for its empirical thermal analysis.

Predicted Thermal Stability Profile

Based on the analysis of structurally related compounds, a predictive assessment of the thermal stability of this compound can be formulated. Studies on the parent compound, 1,2-naphthoquinone, have indicated a notable thermal instability, with decomposition observed at temperatures exceeding 100°C. This instability is attributed to the ortho-dicarbonyl arrangement, which is inherently more reactive than its 1,4-isomer.

The presence of a chlorine atom at the 4-position is expected to influence the thermal stability through inductive and resonance effects. While the electron-withdrawing nature of chlorine can sometimes stabilize aromatic systems, in this context, it may also serve as a potential leaving group or participate in complex decomposition reactions. Therefore, it is hypothesized that this compound will exhibit limited thermal stability, likely initiating decomposition in a similar temperature range to 1,2-naphthoquinone.

Hypothesized Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several competing pathways, driven by the inherent reactivity of the o-quinone moiety and the presence of the chloro-substituent. The following pathways are proposed based on established principles of organic chemistry and mass spectrometry fragmentation patterns of related compounds.

-

Decarbonylation: A common fragmentation pathway for quinones involves the loss of one or two molecules of carbon monoxide (CO). This would lead to the formation of chlorinated indenone or benzocyclobutadiene radical cation intermediates, which would be highly reactive and prone to further fragmentation or polymerization.

-

Dechlorination: Homolytic cleavage of the C-Cl bond is a plausible initial step, particularly at elevated temperatures. This would generate a naphthoquinone radical and a chlorine radical. The highly reactive chlorine radical can then initiate a cascade of secondary reactions.

-

Ring Opening and Fragmentation: The strained dione system can undergo ring-opening, leading to a variety of smaller, volatile fragments.

-

Polymerization: Under certain conditions, reactive intermediates formed during decomposition could lead to the formation of polymeric materials.

The following diagram illustrates a potential initial fragmentation pathway:

An In-Depth Technical Guide to the Solubility of 4-Chloronaphthalene-1,2-dione in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-chloronaphthalene-1,2-dione. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the theoretical and practical aspects of solvent selection and solubility determination for this compound. By synthesizing fundamental chemical principles with actionable experimental protocols, this guide aims to empower researchers to make informed decisions in their laboratory work.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a halogenated naphthoquinone, a class of compounds known for their diverse biological activities and applications as intermediates in organic synthesis. The utility of this compound in various applications, from reaction chemistry to formulation development, is fundamentally governed by its solubility in organic solvents. A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for its effective use. In drug discovery, for instance, solubility directly impacts bioavailability and the choice of formulation strategies. In chemical synthesis, solvent selection influences reaction rates, yields, and the ease of product purification.

This guide will provide a foundational understanding of the factors governing the solubility of this compound, strategies for selecting appropriate solvents, and a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties and Their Implications for Solubility

The solubility of a solute in a solvent is dictated by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClO₂ | PubChem |

| Molecular Weight | 192.60 g/mol | [1] |

| XLogP3 | 1.8 | [1] |

| IUPAC Name | This compound | [1] |

The XLogP3 value of 1.8 indicates that this compound has a moderate degree of lipophilicity.[1] This suggests that it will likely exhibit appreciable solubility in a range of organic solvents, particularly those with intermediate polarities. The presence of the polar carbonyl groups and the electronegative chlorine atom, juxtaposed with the nonpolar naphthalene backbone, creates a molecule with distinct regions of varying polarity. This structural feature is key to understanding its solubility behavior.

A Strategic Approach to Solvent Selection

Given the absence of specific experimental solubility data in the public domain, a rational approach to solvent selection is necessary. This involves categorizing solvents based on their polarity and chemical properties and predicting their interaction with this compound.

Solvent Classes and Predicted Solubility

-

Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound does not have hydrogen bond donors, the carbonyl oxygens can act as hydrogen bond acceptors. Therefore, moderate solubility is anticipated in protic solvents. The synthesis of related naphthalenedione analogues often employs ethanol, suggesting its utility.[2]

-

Dipolar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess large dipole moments and can engage in dipole-dipole interactions. The polar carbonyl groups of this compound should interact favorably with these solvents, leading to good solubility.

-

Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the naphthalene ring of the solute is nonpolar, the overall polarity of the molecule due to the carbonyl and chloro groups may limit its solubility in highly nonpolar solvents. However, some solubility is still expected due to the nonpolar backbone.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a polarity that is intermediate and are often excellent solvents for a wide range of organic compounds. The presence of a chlorine atom in both the solute and solvent may lead to favorable dipole-dipole interactions. Dichloromethane is a common solvent for the synthesis of related compounds.[2]

The following diagram illustrates the key intermolecular interactions that are predicted to govern the solubility of this compound in different classes of organic solvents.

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a robust experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the solubility of this compound in a range of organic solvents. This protocol is designed to be self-validating by incorporating appropriate controls and precise analytical techniques.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the selected solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow

The following diagram outlines the experimental workflow for the determination of solubility.

Sources

An In-Depth Technical Guide to the Electrochemical Properties of 4-Chloronaphthalene-1,2-dione

This guide provides a comprehensive technical overview of the electrochemical properties of 4-Chloronaphthalene-1,2-dione, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the redox behavior of this halogenated naphthoquinone derivative.

Introduction: The Significance of this compound

Naphthoquinones are a class of organic compounds that are ubiquitous in nature and possess a diverse range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Their biological and chemical reactivity is intrinsically linked to their redox properties, specifically their ability to accept electrons and participate in electron transfer reactions.[2] The introduction of a chlorine atom at the 4-position of the naphthalene-1,2-dione core, as in this compound (C₁₀H₅ClO₂), is expected to significantly modulate its electronic and, consequently, its electrochemical characteristics.[3] The electron-withdrawing nature of the chlorine substituent is anticipated to influence the reduction potentials and the stability of the resulting radical intermediates. A thorough understanding of these electrochemical properties is paramount for elucidating its mechanism of action in biological systems and for designing novel applications in areas such as electrochemical sensing and organic electronics.

This guide will delve into the fundamental electrochemical behavior of this compound, providing both theoretical background and practical experimental protocols.

Theoretical Framework: The Redox Chemistry of Substituted Naphthoquinones

The electrochemical reduction of naphthoquinones in aprotic media typically proceeds through a two-step, one-electron transfer mechanism.[1][3] This process involves the formation of a semiquinone radical anion intermediate, followed by the formation of a dianion. The general mechanism can be depicted as follows:

Step 1: Formation of the Semiquinone Radical Anion

Q + e⁻ ⇌ Q•⁻ (E'₁)

Step 2: Formation of the Dianion

Q•⁻ + e⁻ ⇌ Q²⁻ (E'₂)

Where:

-

Q represents the neutral this compound molecule.

-

Q•⁻ is the semiquinone radical anion.

-

Q²⁻ is the dianion.

-

E'₁ and E'₂ are the formal reduction potentials for the first and second electron transfers, respectively.

The presence of the electron-withdrawing chlorine atom at the 4-position is expected to shift both E'₁ and E'₂ to more positive values compared to the unsubstituted naphthalene-1,2-dione.[3] This is due to the stabilization of the resulting anionic species by the inductive effect of the halogen.

The following diagram illustrates the proposed electrochemical reduction pathway of this compound.

Caption: Proposed two-step electrochemical reduction of this compound.

Experimental Characterization: Methodologies and Protocols

The primary technique for investigating the electrochemical properties of this compound is Cyclic Voltammetry (CV) . CV provides valuable information about the redox potentials, the number of electrons transferred, and the reversibility of the electron transfer processes.

Experimental Setup for Cyclic Voltammetry

A standard three-electrode electrochemical cell is employed for cyclic voltammetry measurements.

-

Working Electrode: A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.

-

Counter (Auxiliary) Electrode: A platinum wire or foil serves as the counter electrode.

The experiment is controlled by a potentiostat, which applies a potential sweep to the working electrode and measures the resulting current.

Step-by-Step Protocol for Cyclic Voltammetry Analysis

The following protocol outlines the key steps for performing a cyclic voltammetry experiment on this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Preparation of the Analyte Solution:

- Dissolve a known concentration (e.g., 1-5 mM) of this compound in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

- Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to the solution to ensure sufficient conductivity.

2. Electrode Pre-treatment:

- Polish the glassy carbon working electrode with alumina slurry on a polishing pad to obtain a mirror-like surface.

- Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

- Sonication in the solvent can further ensure a clean electrode surface.

3. Deoxygenation of the Solution:

- Purge the analyte solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes before the experiment. This is crucial to remove dissolved oxygen, which can interfere with the electrochemical measurements.

- Maintain a blanket of the inert gas over the solution throughout the experiment.

4. Electrochemical Measurement: